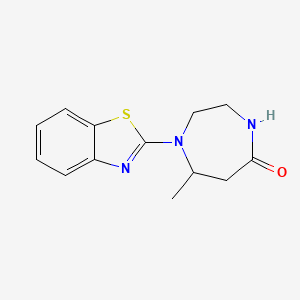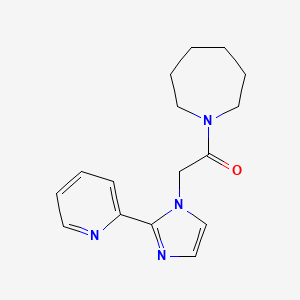
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one, also known as DMCM, is a benzodiazepine derivative that has been used in scientific research for its ability to selectively bind and modulate the activity of the gamma-aminobutyric acid (GABA) receptor. The GABA receptor is responsible for regulating the inhibitory neurotransmitter GABA in the central nervous system, and its modulation by DMCM has been shown to have potential therapeutic applications in the treatment of anxiety disorders and other neurological conditions.
Mechanism of Action
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one acts by binding to a specific site on the GABA receptor, causing an increase in the inhibitory activity of GABA in the central nervous system. This results in a decrease in neuronal excitability, leading to the anxiolytic and sedative effects observed in scientific research.
Biochemical and Physiological Effects:
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects in scientific research. These include an increase in GABA-mediated chloride ion conductance, a decrease in glutamate-mediated excitatory neurotransmission, and a reduction in the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one in scientific research is its high selectivity for the GABA receptor, which allows for precise modulation of GABA-mediated neurotransmission. However, one limitation of using 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one is its potential for off-target effects, which can complicate data interpretation and limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research involving 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one. One potential area of study is the development of more selective and potent GABA receptor modulators based on the structure of 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one. Another potential direction is the investigation of 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one's potential therapeutic applications in the treatment of other neurological conditions, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one's effects on the HPA axis and its potential implications for stress-related disorders.
Synthesis Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one involves the reaction of 2-aminobenzothiazole with 5-methyl-1,4-diazepane-7-one in the presence of a suitable solvent and catalyst. The resulting product is then purified using standard chromatographic techniques to obtain a high-purity sample for use in scientific research.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one has been extensively studied in scientific research for its ability to selectively bind and modulate the activity of the GABA receptor. This has led to its potential use in the treatment of anxiety disorders, as well as other neurological conditions such as epilepsy and insomnia.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-8-12(17)14-6-7-16(9)13-15-10-4-2-3-5-11(10)18-13/h2-5,9H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGGVGRFGKVKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)


![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)
